1-Chloro-3-((2-chloroethyl)thio)propane

描述

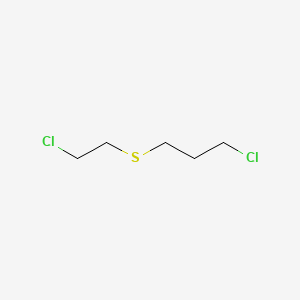

Structure

3D Structure

属性

IUPAC Name |

1-chloro-3-(2-chloroethylsulfanyl)propane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2S/c6-2-1-4-8-5-3-7/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRPRUPNFDEDSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCCCl)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20221997 | |

| Record name | 2-Chloroethyl-3-chloropropylsulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71784-01-5 | |

| Record name | 2-Chloroethyl-3-chloropropylsulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071784015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl-3-chloropropylsulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20221997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Organosulfur Chemistry

Organosulfur compounds are integral to both biological systems and industrial applications, ranging from amino acids like methionine to chemical warfare agents such as sulfur mustard. au.dk The study of these compounds, known as organosulfur chemistry, provides critical insights into their synthesis, reactivity, and potential applications. au.dk

The primary significance of 1-Chloro-3-((2-chloroethyl)thio)propane in this field stems from its identity as a transformation product of sulfur mustard. cdc.govresearchgate.net Research involving the analysis of aged or degraded sulfur mustard samples has identified this compound, highlighting its importance in the environmental monitoring and forensic analysis of chemical warfare agents. cdc.govresearchgate.net The hydrolysis and degradation of sulfur mustard, bis(2-chloroethyl)sulfide, leads to a variety of products, and understanding the formation and presence of compounds like this compound is crucial for assessing the long-term environmental impact and for the development of effective decontamination strategies. nih.govcdc.govscience.gov The study of such degradation products provides a more complete picture of the chemical fate of these hazardous materials. au.dkresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Theoretical Frameworks for Chloroalkyl Thioether Reactivity

The reactivity of 1-Chloro-3-((2-chloroethyl)thio)propane is governed by the functional groups present in its structure: a thioether (sulfide) linkage and two chloroalkane moieties. The principles of physical organic chemistry provide a framework for understanding its expected chemical behavior.

Thioethers, the sulfur analogues of ethers, are characterized by the C-S-C bond. researchgate.net The sulfur atom in a thioether is a potent nucleophile due to the polarizability of its lone pair of electrons, making it more nucleophilic than the oxygen in an ether. indexcopernicus.com This enhanced nucleophilicity allows thioethers to readily participate in SN2 reactions with alkyl halides to form sulfonium (B1226848) salts. indexcopernicus.com In the case of this compound, the sulfur atom can potentially react intramolecularly with either of the chloro-substituted carbons, leading to the formation of a cyclic sulfonium ion. This type of intramolecular cyclization is a known reaction pathway for sulfur mustard and its analogues, and is a key step in its mechanism of toxicity.

The presence of two chloro groups at the 1- and 5-positions relative to the sulfur atom introduces two electrophilic centers into the molecule. The carbon-chlorine bond is polarized, making the carbon atom susceptible to nucleophilic attack. The reactivity of these chloro groups in SN2 reactions would be influenced by steric hindrance and the nature of the attacking nucleophile. Theoretical considerations suggest that the primary chloroalkyl group (the 2-chloroethyl moiety) might be more reactive towards external nucleophiles than the chloropropyl group, due to less steric hindrance.

Furthermore, the thioether linkage itself can be oxidized. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167), and stronger oxidation can yield a sulfone. This reactivity is a common feature of organosulfur compounds. researchgate.net

Nomenclature and Structural Elucidation for Focused Research

Direct Synthesis Pathways

Direct synthesis pathways involve the formation of the core thioether bond as a key step in constructing the target molecule. These methods are often the most straightforward, utilizing readily available starting materials.

The most common and direct approach to forming thioethers is through the Williamson ether synthesis, adapted for sulfur. This involves the reaction of a thiolate anion (a potent sulfur nucleophile) with an alkyl halide.

A highly effective strategy for synthesizing this compound is the reaction of a suitable sulfur nucleophile with a dihaloalkane that possesses leaving groups of different reactivity. 1-Bromo-3-chloropropane (B140262) is an ideal substrate for this purpose. The bromine atom is a better leaving group than the chlorine atom, allowing for selective substitution.

The proposed reaction involves the following steps:

Formation of the Thiolate: 2-Chloroethanethiol (B1616227) is treated with a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), in an appropriate solvent like tetrahydrofuran (B95107) (THF) or ethanol (B145695) to deprotonate the thiol and form the highly nucleophilic sodium 2-chloroethylthiolate.

Nucleophilic Attack: The generated thiolate anion then reacts with 1-bromo-3-chloropropane. The sulfur nucleophile preferentially attacks the carbon atom bonded to the bromine, displacing the bromide ion in an SN2 reaction. vaia.comquora.com This selectivity is crucial for minimizing the formation of byproducts.

The reaction is typically performed at moderate temperatures to ensure selectivity and prevent further reactions. The use of a polar aprotic solvent can help to accelerate SN2 reactions.

Reaction Scheme:

Step 1: ClCH₂CH₂SH + NaOH → ClCH₂CH₂S⁻Na⁺ + H₂O

Step 2: ClCH₂CH₂S⁻Na⁺ + BrCH₂CH₂CH₂Cl → ClCH₂CH₂SCH₂CH₂CH₂Cl + NaBr

This method is advantageous due to the high reactivity of the thiolate and the predictable selectivity offered by the 1-bromo-3-chloropropane substrate. Similar reactions of 1-bromo-3-chloropropane with various nucleophiles are well-documented, supporting the feasibility of this route. rsc.orgorgsyn.org

An alternative direct approach begins with a pre-existing thioether and introduces the chloro- functionalities in a subsequent step. This can be achieved by the chlorination of a corresponding dihydroxy thioether.

For instance, one could synthesize 3-((2-hydroxyethyl)thio)propan-1-ol first. This precursor could be formed by reacting 3-mercaptopropan-1-ol with 2-chloroethanol (B45725) under basic conditions. The resulting diol could then be converted to the target dichlorinated compound using a suitable chlorinating agent.

Common chlorinating agents for converting alcohols to alkyl chlorides include:

Thionyl chloride (SOCl₂)

Phosphorus trichloride (B1173362) (PCl₃)

Concentrated hydrochloric acid (HCl) in the presence of a catalyst like zinc chloride.

The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gases, which simplifies purification.

Reaction Scheme:

HOCH₂CH₂SCH₂CH₂CH₂OH + 2 SOCl₂ → ClCH₂CH₂SCH₂CH₂CH₂Cl + 2 SO₂ + 2 HCl

Indirect Synthetic Strategies Utilizing Analogous Building Blocks

Indirect strategies involve the construction of the carbon-sulfur backbone using different starting materials or reaction sequences. One plausible, albeit less direct, method involves the reaction of 1,3-propanedithiol (B87085) with 1,2-dichloroethane (B1671644).

In this scenario, 1,3-propanedithiol would be deprotonated with a base to form a dithiolate. The dithiolate could then, in principle, react with 1,2-dichloroethane. However, this reaction is prone to polymerization and the formation of cyclic byproducts (e.g., 1,3,6-dithiocane), making it difficult to control for the selective formation of the desired monosubstituted, open-chain product. Precise control of stoichiometry and reaction conditions would be critical and challenging.

Another indirect approach could involve the reaction of 1,3-dichloropropane (B93676) with a sulfide source. nih.gov For instance, reacting 1,3-dichloropropane with sodium sulfide (Na₂S) would likely lead to the formation of polymeric materials or the cyclic compound thiane. Controlling this reaction to produce a specific linear thioether is generally not practical for a targeted synthesis.

Optimization of Reaction Conditions for Yield and Purity in Laboratory Synthesis

To maximize the yield and purity of this compound, particularly via the nucleophilic substitution pathway (Section 2.1.1), several reaction parameters can be optimized.

Key Optimization Parameters:

| Parameter | Recommended Condition/Strategy | Rationale |

| Catalyst | Use of a phase-transfer catalyst (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) or benzyltriethylammonium chloride (TEAC). | A PTC facilitates the transfer of the thiolate nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide, increasing the reaction rate and allowing for milder reaction conditions (lower temperatures, shorter times), which can improve yield and reduce byproduct formation. |

| Solvent | Polar aprotic solvents like DMF (dimethylformamide) or acetonitrile (B52724) are effective. Alternatively, a two-phase system (e.g., toluene/water) can be used with a PTC. | These solvents are excellent for SN2 reactions, as they solvate the cation but not the nucleophile, increasing its reactivity. |

| Temperature | Maintain moderate temperatures, typically in the range of 25-60 °C. | Higher temperatures can lead to side reactions, such as elimination or further substitution of the second chlorine atom. Monitoring the reaction progress by techniques like TLC or GC is crucial to determine the optimal reaction time and prevent overheating. |

| Stoichiometry | Use of a slight excess (1.1-1.2 equivalents) of the 1-bromo-3-chloropropane relative to the thiolate. | This can help to ensure that all of the more valuable thiolate is consumed. However, this must be balanced with the need to separate the unreacted haloalkane from the product during purification. |

| Purification | Purification is typically achieved by distillation under reduced pressure (vacuum distillation). | The product is expected to be a high-boiling liquid. Vacuum distillation allows the compound to be distilled at a lower temperature, preventing thermal decomposition. Prior to distillation, an aqueous workup is necessary to remove inorganic salts (e.g., NaBr) and other water-soluble impurities. |

By carefully controlling these parameters, the synthesis can be optimized to produce this compound in high yield and purity, suitable for further applications.

Mechanistic Investigations of Halogen Displacement Reactions

The presence of two primary chloroalkane functionalities in this compound makes it susceptible to nucleophilic substitution reactions. These transformations are fundamental to its utility in organic synthesis, allowing for the introduction of a wide array of functional groups. The reactivity of the chlorine atoms is influenced by the presence of the thioether sulfur atom, which can participate in neighboring group effects.

The halogen displacement reactions on this compound typically proceed via an S(_N)2 mechanism. In this concerted process, a nucleophile attacks the carbon atom bearing the chlorine, leading to the simultaneous formation of a new bond and cleavage of the carbon-chlorine bond. The rate of these reactions is dependent on several factors, including the nature of the nucleophile, the solvent, and the reaction temperature.

Strong nucleophiles, such as amines, thiolates, and alkoxides, readily displace the chloride ions. For instance, the reaction with amines can lead to the formation of amino-substituted thioethers, which can be precursors to heterocyclic compounds.

The thioether sulfur atom can play a crucial role in these displacement reactions through neighboring group participation. The sulfur can attack the electrophilic carbon center intramolecularly, forming a cyclic sulfonium (B1226848) ion intermediate. This intermediate is highly reactive and susceptible to a subsequent attack by an external nucleophile. This participation can accelerate the rate of the reaction and influence the regioselectivity of the substitution.

Reactions at the Thioether Linkage: Oxidation and Reduction Chemistry

The sulfur atom in the thioether linkage of this compound is a key site for chemical transformations, particularly oxidation and reduction reactions. These reactions modify the electronic properties and steric bulk around the sulfur center, leading to compounds with distinct chemical and physical properties.

Oxidation: The thioether can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. The choice of oxidizing agent and reaction conditions allows for selective access to either oxidation state.

Common oxidizing agents for the conversion of sulfides to sulfoxides include hydrogen peroxide (H(_2)O(_2)), peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), and sodium periodate (B1199274) (NaIO(_4)). For the further oxidation of the sulfoxide to the sulfone, stronger oxidizing agents or more forcing reaction conditions are typically required. For example, excess hydrogen peroxide in the presence of a catalyst or potassium permanganate (B83412) (KMnO(_4)) can effect this transformation. The oxidation of analogous compounds like 2-chloroethyl ethyl sulfide has been studied using heterogeneous catalysts such as vanadium-doped mesoporous silica. rti.org

Reduction: While the reduction of thioethers is less common than their oxidation, it can be achieved using specific reducing agents. The thioether linkage is generally stable to many common reducing agents. However, strong reducing agents or catalytic methods can be employed to cleave the C-S bonds, although this is often a less controlled process. More relevant is the reduction of the oxidized sulfoxide or sulfone back to the thioether. Reagents like phosphines can be used for the reduction of sulfoxides. acs.orgorganic-chemistry.org

Cyclization and Intramolecular Rearrangement Studies

The bifunctional nature of this compound provides the foundation for various intramolecular reactions, leading to the formation of heterocyclic ring systems. These cyclization reactions are driven by the proximate reactive centers within the molecule.

One of the most significant cyclization pathways involves the intramolecular reaction between one of the chloroethyl groups and the thioether sulfur atom, or the reaction of a nucleophile with both chloroethyl groups. For instance, reaction with an amine can lead to the formation of a seven-membered heterocyclic ring, a 1,4-thiazepane (B1286124) derivative. The synthesis of 1,4-thiazepanones and 1,4-thiazepanes has been reported through the reaction of α,β-unsaturated esters with 1,2-amino thiols, showcasing a related strategy for forming this ring system. nih.gov

Intramolecular nucleophilic substitution, where the sulfur atom acts as the nucleophile, can lead to the formation of a cyclic sulfonium salt. This process is an example of neighboring group participation, as discussed in the context of halogen displacement.

While less common, intramolecular rearrangements could potentially occur under specific thermal or catalytic conditions, leading to isomeric structures. However, specific studies on such rearrangements for this compound are not widely reported in the literature.

Transformations as a Bifunctional Alkylating Reagent in Organic Synthesis

With two electrophilic chloroethyl groups, this compound can act as a bifunctional alkylating agent. This property allows it to react with two nucleophilic sites, either on the same molecule to form a cyclic structure or on different molecules to act as a cross-linking agent.

In reactions with dinucleophiles, such as diols, dithiols, or diamines, this compound can form macrocyclic structures or polymers. The outcome of the reaction depends on the nature of the dinucleophile and the reaction conditions, such as concentration (high dilution favors cyclization).

The ability to alkylate two nucleophiles makes this compound a useful tool in the synthesis of more complex molecules. For example, it can be used to link two different molecular fragments, each containing a nucleophilic center. This bifunctionality is a key feature of its reactivity profile and underpins its potential applications in materials science and medicinal chemistry. The reactions of bis(2-chloroethyl) sulfide (a related compound) with proteins and amino acids have been studied, highlighting the alkylating potential of such molecules. nih.gov

Behavior under Specific Catalytic Conditions

The reactivity of this compound can be significantly influenced and controlled by the use of catalysts. Different catalytic systems can promote specific transformations, such as nucleophilic substitution, oxidation, or carbon-carbon bond formation.

Phase-Transfer Catalysis: For nucleophilic substitution reactions involving water-soluble nucleophiles and the water-insoluble this compound, phase-transfer catalysts (PTCs) can be highly effective. PTCs, such as quaternary ammonium (B1175870) salts or crown ethers, facilitate the transfer of the nucleophile from the aqueous phase to the organic phase where the reaction occurs, leading to faster reaction rates and milder conditions.

Metal Catalysis: Transition metal catalysts can be employed to activate the C-Cl bonds towards cross-coupling reactions. For example, palladium or nickel catalysts could potentially be used to form new carbon-carbon or carbon-heteroatom bonds, although specific examples with this substrate are not prevalent in the literature.

Catalytic Oxidation: As mentioned in section 3.2, the oxidation of the thioether can be performed under catalytic conditions. Various metal-based catalysts, such as those containing vanadium or manganese, can activate oxidants like hydrogen peroxide, allowing for more controlled and efficient oxidation to the sulfoxide or sulfone. rti.org

Below is a table summarizing the reactivity of this compound:

| Reaction Type | Reagents/Conditions | Products |

| Halogen Displacement | Nucleophiles (e.g., amines, thiolates) | Substituted thioethers |

| Oxidation | H(_2)O(_2), m-CPBA, NaIO(_4) | Sulfoxide |

| Stronger oxidants (e.g., KMnO(_4)) | Sulfone | |

| Cyclization | Dinucleophiles (e.g., diamines) | Heterocyclic compounds (e.g., 1,4-thiazepanes) |

| Alkylation | Bifunctional nucleophiles | Cross-linked products, polymers |

| Catalytic Reactions | Phase-transfer catalysts, Metal catalysts | Enhanced substitution, cross-coupling products |

Applications of 1 Chloro 3 2 Chloroethyl Thio Propane As a Key Chemical Intermediate

Utilization in Polymer Chemistry and Material Science

The presence of two terminal chloro groups in 1-chloro-3-((2-chloroethyl)thio)propane makes it a prime candidate for use in polymerization reactions, particularly in the synthesis of sulfur-containing polymers. These polymers are of interest for their unique optical, electronic, and thermal properties.

This compound can serve as a monomer in polycondensation reactions to form polysulfides. The reaction typically proceeds through nucleophilic substitution, where a sulfur-containing nucleophile, such as a dithiol or sodium sulfide (B99878), displaces the chlorine atoms. This process leads to the formation of long-chain polymers with repeating thioether linkages.

The general scheme for such a polymerization can be represented as:

n Cl-(CH₂)₂-S-(CH₂)₃-Cl + n Na₂S → [-(CH₂)₂-S-(CH₂)₃-S-]n + 2n NaCl

The properties of the resulting polysulfide polymer, such as its molecular weight, solubility, and thermal stability, can be tailored by controlling the reaction conditions, including temperature, solvent, and the nature of the comonomers.

Table 1: Representative Polycondensation Reaction Parameters

| Parameter | Value |

| Monomer | This compound |

| Comonomer | Sodium Sulfide |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80-120 °C |

| Catalyst | Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) |

| Reaction Time | 8-24 hours |

Note: The data in this table is illustrative of typical conditions for polycondensation reactions involving chloroalkanes and sulfide nucleophiles and is not based on specific experimental data for this compound.

Beyond linear polymers, this compound can be employed to create more complex polymeric architectures. Its two distinct chloro groups—one on an ethyl chain and the other on a propyl chain—exhibit slightly different reactivities, which can be exploited in stepwise polymerization or for the synthesis of asymmetric structures. For example, it could be used as a cross-linking agent to impart specific mechanical or thermal properties to other polymers. Furthermore, it can be utilized in the synthesis of graft copolymers, where polymer chains are attached as side chains to a main polymer backbone.

Building Block for Complex Organic Molecular Scaffolds (non-pharmacological targets)

In the realm of organic synthesis, this compound serves as a valuable building block for constructing complex molecular scaffolds that are not intended for direct pharmacological use. The differential reactivity of the primary chloro groups can be leveraged to introduce different functional groups in a controlled manner. For instance, one chloro group can be selectively reacted with a nucleophile, leaving the other available for subsequent transformations. This stepwise functionalization allows for the creation of intricate molecules with precisely defined structures.

Role in the Synthesis of Specialty Chemicals (excluding direct pharmaceutical product synthesis)

The reactivity of this compound makes it a useful intermediate in the synthesis of various specialty chemicals. These can include, but are not limited to, functionalized thioethers, which find applications as extractants for heavy metals, corrosion inhibitors, and as additives in lubricants. The thioether linkage provides a site for potential oxidation to sulfoxides or sulfones, further expanding the range of accessible specialty chemicals with tailored properties.

Ligand Design and Coordination Chemistry (if applicable to its thioether functionality)

The thioether sulfur atom in this compound possesses lone pairs of electrons, making it a potential coordination site for metal ions. By reacting the terminal chloro groups with other donor functionalities (e.g., amines, phosphines, or other thioethers), polydentate ligands can be synthesized. These ligands can then form stable complexes with a variety of transition metals. The resulting metal complexes could find applications in catalysis, sensing, or materials science. The flexibility of the propane (B168953) and ethane chains allows the ligand to adopt various conformations to accommodate different metal ion geometries.

Table 2: Potential Ligand Synthesis via Nucleophilic Substitution

| Nucleophile | Resulting Ligand Type | Potential Metal Coordination |

| Ammonia/Amines | Aminothioether | Copper, Nickel, Cobalt |

| Thiols | Polythioether | Silver, Palladium, Platinum |

| Phosphines | Phosphinothioether | Rhodium, Iridium, Ruthenium |

Note: This table illustrates potential synthetic outcomes based on the known reactivity of chloroalkanes and the coordinating ability of the resulting functional groups.

Advanced Analytical Characterization Techniques for 1 Chloro 3 2 Chloroethyl Thio Propane

Spectroscopic Profiling for Structural Confirmation (e.g., High-Resolution NMR, FT-IR, Raman Spectroscopy)

Spectroscopic techniques are indispensable for confirming the structural integrity of 1-Chloro-3-((2-chloroethyl)thio)propane by probing the chemical environment of its atoms and the vibrations of its bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound is predicted to show distinct signals for the different sets of protons in the molecule. The electronegativity of the chlorine and sulfur atoms will cause a downfield shift (higher ppm) for adjacent protons. Based on analogous compounds like 1-chloropropane (B146392) and other chlorinated thioethers, the expected chemical shifts can be estimated. docbrown.infodocbrown.info The protons on the carbon adjacent to the chlorine atoms (Cl-CH₂-) would appear at the most downfield positions. The methylene (B1212753) groups adjacent to the sulfur atom (-S-CH₂-) would also be downfield, but likely to a lesser extent than those next to chlorine. The central methylene group of the propane (B168953) chain would be the most upfield of the methylene protons.

¹³C NMR: The carbon-13 NMR spectrum will provide information on the five unique carbon environments in the molecule. Similar to ¹H NMR, the carbons bonded to the electronegative chlorine and sulfur atoms will be deshielded and appear at higher chemical shifts. docbrown.infodocbrown.info The carbon in the C-Cl bond is expected to be significantly downfield. The carbons adjacent to the sulfur atom will also be shifted downfield. The chemical shifts can be predicted by analyzing data from similar structures like 1-chloropropane and 1-chloro-2-methylpropane. docbrown.infodocbrown.info

| Predicted ¹H NMR Data for this compound | |

| Proton Environment | Predicted Chemical Shift (ppm) |

| Cl-CH₂-CH₂-CH₂-S- | ~3.6 - 3.8 |

| -CH₂-CH₂-S-CH₂- | ~2.0 - 2.2 |

| Cl-CH₂-CH₂-S- | ~3.7 - 3.9 |

| -S-CH₂-CH₂-Cl | ~2.8 - 3.0 |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Environment | Predicted Chemical Shift (ppm) |

| Cl -CH₂-CH₂-CH₂-S- | ~45 - 50 |

| Cl-CH₂ -CH₂-S- | ~30 - 35 |

| Cl-CH₂-CH₂ -S- | ~32 - 37 |

| -S-CH₂ -CH₂-Cl | ~35 - 40 |

| -S-CH₂-CH₂ -Cl | ~42 - 47 |

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. The C-H stretching vibrations of the alkane backbone are expected in the 2850-3000 cm⁻¹ region. libretexts.orgpressbooks.pub The C-Cl stretching vibrations typically appear in the fingerprint region, generally between 600 and 800 cm⁻¹. libretexts.orgorgchemboulder.com The C-S stretching vibration is weaker and also found in the fingerprint region, typically around 600-700 cm⁻¹. The CH₂ bending (scissoring) vibrations are expected around 1450-1470 cm⁻¹. libretexts.org

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. The C-S stretching and C-Cl stretching bands are also observable in the Raman spectrum and can be useful for structural confirmation. royalholloway.ac.ukrsc.org Raman spectroscopy is particularly sensitive to the symmetric vibrations of the molecule, which can help in assigning the complex vibrational modes in the fingerprint region. Studies on related thioethers and thiols show characteristic bands in the C-S stretching region that can aid in the analysis. royalholloway.ac.ukrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The NIST WebBook provides mass spectral data for this compound. nist.govnist.gov

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 172, corresponding to the molecular weight of the compound (C₅H₁₀Cl₂S). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion will be characteristic, with peaks at M, M+2, and M+4, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for this molecule would involve the loss of a chlorine atom, cleavage of the C-S bond, and fragmentation of the alkyl chains. The fragmentation pattern can be compared to that of related sulfur mustards to identify characteristic ions. nist.gov

| Predicted Mass Spectrometry Data for this compound | |

| m/z | Predicted Fragment |

| 172/174/176 | [M]⁺ (Molecular ion with isotopic peaks) |

| 137/139 | [M - Cl]⁺ |

| 123/125 | [M - CH₂Cl]⁺ |

| 109 | [M - C₂H₄Cl]⁺ |

| 75 | [CH₂CH₂Cl]⁺ |

| 63 | [CH₂CH₂S]⁺ |

Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is the premier technique for assessing the purity of this compound and for its quantitative analysis. The NIST Chemistry WebBook provides gas chromatography data for this compound, indicating its retention index which is useful for identification. nist.govnist.gov

In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. This method allows for the separation of the target compound from any impurities or byproducts from its synthesis. The retention time from the gas chromatogram provides a qualitative measure for identification, while the mass spectrum confirms the identity of the eluted compound. Quantitative analysis can be performed by creating a calibration curve with standards of known concentration.

X-ray Crystallography of Derivatives or Related Compounds for Solid-State Structure (if relevant analogs exist)

While a crystal structure for this compound itself may not be readily available, the analysis of crystal structures of its derivatives or closely related compounds, such as bis(2-chloroethyl) sulfide (B99878) (mustard gas), can provide valuable insights into its likely solid-state conformation. researchgate.netresearchgate.netnih.gov

X-ray crystallography determines the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For related thioether compounds, these studies reveal information about bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of bis(2-chloroethyl) sulfide shows a specific conformation of the chloroethyl groups relative to the sulfur atom. This information can be used to model the solid-state structure of this compound and to understand how the additional methylene group in the propyl chain might influence its crystal packing.

Theoretical and Computational Investigations of 1 Chloro 3 2 Chloroethyl Thio Propane

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-Chloro-3-((2-chloroethyl)thio)propane, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and Møller-Plesset perturbation theory) can provide deep insights into its electronic structure and energetic profile.

These calculations typically involve solving the Schrödinger equation for the molecule, which yields its wavefunction and energy. From the wavefunction, various electronic properties can be determined. For instance, the distribution of electron density can be visualized through molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it relates to the molecule's kinetic stability and electronic excitation properties.

Energetics calculations can determine the molecule's heat of formation and total electronic energy. These values are crucial for assessing its thermodynamic stability relative to other isomers or related compounds.

Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-311G(d,p) level of theory. (Note: The following data is illustrative of typical computational outputs and is presented for educational purposes.)

| Property | Calculated Value |

|---|---|

| Total Electronic Energy | -1189.5 Hartrees |

| HOMO Energy | -8.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 8.3 eV |

| Dipole Moment | 2.1 Debye |

Molecular Modeling and Conformational Analysis

The flexibility of the aliphatic chains in this compound allows it to adopt numerous spatial arrangements, or conformations. Molecular modeling and conformational analysis are computational techniques used to identify the most stable conformations and to understand the energy landscape of the molecule.

Conformational searches can be performed using molecular mechanics force fields or more accurate quantum chemical methods. These searches systematically explore the potential energy surface of the molecule by rotating its single bonds. The result is a set of low-energy conformers, each with a specific geometry and relative energy. The most stable conformation, the global minimum, represents the most likely structure of the molecule in the gas phase or in non-polar solvents.

The analysis of dihedral angles is central to conformational studies. For this compound, the key dihedral angles would be around the C-S and C-C bonds. By mapping the energy as a function of these dihedral angles, a detailed picture of the molecule's flexibility and the energy barriers between different conformations can be obtained.

Table 2: Relative Energies of Low-Energy Conformers of this compound. (Note: This data is hypothetical and for illustrative purposes.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (C1-C2-S-C3) | Key Dihedral Angle 2 (C2-S-C3-C4) |

|---|---|---|---|

| 1 (Global Minimum) | 0.00 | -175° | 65° |

| 2 | 1.25 | 60° | 180° |

| 3 | 2.10 | -65° | -70° |

Prediction of Reactivity and Reaction Pathways via Computational Chemistry

Computational chemistry offers powerful tools to predict the reactivity of molecules and to elucidate the mechanisms of chemical reactions. For this compound, a bifunctional alkylating agent, computational methods can identify the most reactive sites and predict the pathways of its reactions.

Reactivity indicators derived from quantum chemical calculations, such as the Fukui function or the distribution of electrostatic potential, can highlight the electrophilic and nucleophilic centers within the molecule. In this compound, the carbon atoms bonded to chlorine are expected to be the primary electrophilic sites.

Furthermore, computational methods can be used to model entire reaction pathways. This involves locating the transition states that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. By mapping out the potential energy surface for a given reaction, such as a nucleophilic substitution, the most favorable reaction pathway can be identified.

Structure-Property Relationship Studies (excluding prohibited physical/chemical properties)

Structure-property relationship studies aim to connect the molecular structure of a compound to its macroscopic properties. In the context of this compound, computational methods can be employed to establish relationships between its conformational and electronic features and certain non-prohibited properties.

For example, the polarizability of the molecule, which describes how easily its electron cloud can be distorted by an external electric field, can be calculated. This property is related to the molecule's intermolecular interactions. Similarly, the molecular volume and surface area can be computed, which are important parameters in understanding its transport and distribution properties.

By systematically modifying the structure of this compound in silico (for example, by changing the length of the alkyl chains or substituting the chlorine atoms with other halogens) and recalculating these properties, a quantitative structure-property relationship (QSPR) model can be developed. Such models are valuable for predicting the properties of related compounds without the need for experimental measurements.

Environmental and Degradative Chemical Fate of 1 Chloro 3 2 Chloroethyl Thio Propane

Study of Degradation Pathways in Abiotic Environmental Compartments (e.g., hydrolysis, photolysis)

The persistence and transformation of 1-Chloro-3-((2-chloroethyl)thio)propane in the environment are governed by abiotic processes, primarily hydrolysis and photolysis. These pathways are critical in determining the compound's half-life and the nature of its transformation products in soil and water.

Hydrolysis

Hydrolysis is a key degradation pathway for chloroalkyl thioethers. The presence of both a thioether linkage and alkyl chloride functional groups in this compound suggests that it will be susceptible to hydrolysis. The mechanism is expected to be analogous to that of sulfur mustard (bis(2-chloroethyl) sulfide), which involves the formation of a cyclic sulfonium (B1226848) ion intermediate. This intermediate is highly reactive towards nucleophiles, including water.

The rate of hydrolysis is influenced by several factors, including water solubility, temperature, and pH. For many chlorinated compounds, the degradation half-life in water can vary significantly. For instance, the half-life of 1,1,1-trichloroethane (B11378) (1,1,1-TCA) decreases by half with a 5°C increase in temperature in the 15–25°C range nih.gov. While specific kinetic data for this compound is not available, it is anticipated that its hydrolysis would lead to the replacement of the chlorine atoms with hydroxyl groups, forming alcohol derivatives.

Photolysis

Photolysis, or degradation by light, is another significant abiotic degradation pathway for many organic compounds in the environment. The susceptibility of a compound to photolysis depends on its ability to absorb light at environmentally relevant wavelengths (>290 nm). While specific data for this compound is unavailable, studies on other chlorinated organic compounds indicate that direct photolysis may be slow if the compound does not possess a suitable chromophore google.com.

However, indirect photolysis can be a major degradation route. This process is mediated by photosensitizing agents present in natural waters, such as dissolved organic matter (DOM). When DOM absorbs sunlight, it can generate reactive oxygen species, including hydroxyl radicals (•OH) and hydrated electrons (e-aq), which can then react with and degrade the compound google.com. For many chlorinated compounds, reactions with these photochemically produced radicals are the primary mechanism of photodegradation in surface waters.

Formation and Identification of Degradation Products in Chemical Systems

The degradation of this compound is expected to produce a variety of transformation products. The identification of these products is essential for a complete understanding of the compound's environmental impact.

Based on the hydrolysis pathway of analogous sulfur mustards, the primary degradation products of this compound are likely to be the corresponding mono- and di-hydroxylated analogs. The initial hydrolysis would likely replace one of the chlorine atoms with a hydroxyl group, forming 1-hydroxy-3-((2-chloroethyl)thio)propane or 1-chloro-3-((2-hydroxyethyl)thio)propane. Subsequent hydrolysis could lead to the formation of 1-hydroxy-3-((2-hydroxyethyl)thio)propane.

Further oxidation of the sulfur atom could also occur, leading to the formation of sulfoxide (B87167) and sulfone derivatives. These transformation products may have different toxicological and environmental mobility characteristics compared to the parent compound. Cyclic thioethers are another class of degradation products frequently detected from the environmental breakdown of sulfur mustards tandfonline.com.

Methodologies for Detection and Monitoring in Environmental Samples (e.g., soil, water)

The detection and monitoring of this compound and its degradation products in environmental matrices like soil and water require sensitive and specific analytical methods. Gas chromatography (GC) coupled with various detectors is the most common approach for the analysis of sulfur mustard and related compounds nih.govresearchgate.netnih.gov.

Sample Preparation

For soil and sediment samples, extraction of the target analytes is a critical first step. This is typically achieved using an organic solvent. For water samples, liquid-liquid extraction or solid-phase extraction (SPE) can be used to concentrate the analytes and remove interfering matrix components.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of organic contaminants. It provides both retention time and mass spectral data, allowing for high confidence in compound identification nih.govresearchgate.netdtic.mil. The NIST WebBook provides mass spectrum and gas chromatography data for this compound, which can be used for its identification nist.gov.

Gas Chromatography with Flame Photometric Detector (GC-FPD): This detector is highly sensitive to sulfur-containing compounds, making it suitable for the analysis of thioethers nih.gov.

Gas Chromatography with Electron Capture Detector (GC-ECD): This detector is sensitive to halogenated compounds and would be effective for detecting the chlorinated parent compound and its chlorinated degradation products nih.gov.

The table below summarizes the gas chromatography parameters that have been used for the analysis of this compound, as reported in the NIST WebBook nist.gov.

| Parameter | Value |

| Column Type | Capillary |

| Active Phase | HP-5 |

| Column Length | 30 m |

| Column Diameter | 0.32 mm |

| Carrier Gas | He |

| Initial Temperature | 40 °C |

| Final Temperature | 280 °C |

| Heating Rate | 10 K/min |

| Initial Hold Time | 3 min |

| Final Hold Time | 30 min |

| Retention Index (I) | 1174 |

| Data sourced from Mazurek, Witkiewicz, et al., 2001 as cited in the NIST WebBook. |

By-product Analysis in Industrial Chemical Processes

The synthesis of this compound can potentially lead to the formation of various by-products. The nature and quantity of these by-products depend on the specific synthetic route and reaction conditions employed.

A common method for the synthesis of unsymmetrical sulfides involves the reaction of a thiol with an alkyl halide. In the case of this compound, this could involve the reaction of 3-chloro-1-propanethiol (B91760) with 1,2-dichloroethane (B1671644) or 2-chloroethanethiol (B1616227) with 1,3-dichloropropane (B93676).

Potential by-products could include:

Symmetrical sulfides: Such as bis(3-chloropropyl) sulfide (B99878) or bis(2-chloroethyl) sulfide, formed from the reaction of the thiol with itself or impurities in the starting materials.

Over-alkylation products: Further reaction of the product to form more complex thioethers.

Elimination products: Dehydrochlorination of the starting materials or product under basic conditions to form alkenes.

Analysis of these by-products in an industrial setting would typically involve chromatographic techniques such as GC-MS to separate and identify the various components of the reaction mixture. This is crucial for process optimization and to ensure the purity of the final product.

常见问题

Basic: What are the optimized synthetic routes for 1-Chloro-3-((2-chloroethyl)thio)propane, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between 2-chloroethylthiol and 1,3-dichloropropane under basic conditions. Key parameters include:

- Base Selection : Potassium carbonate or sodium hydride facilitates deprotonation of the thiol group while minimizing side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance nucleophilicity and reaction homogeneity .

- Temperature Control : Room temperature avoids thermal decomposition, but reflux (~40–60°C) may accelerate kinetics for sluggish reactions .

- Purification : Distillation or column chromatography is critical due to byproducts like disulfides or unreacted starting materials .

Advanced: How can competing substitution and elimination pathways be controlled during synthesis?

Methodological Answer:

Competing pathways arise due to the β-chloroethyl group’s susceptibility to elimination (E2). Strategies include:

- Steric Hindrance : Use bulky bases (e.g., DBU) to favor substitution (SN2) over elimination .

- Solvent Polarity : High-polarity solvents stabilize transition states for substitution, reducing elimination byproducts .

- Kinetic Monitoring : Real-time GC-MS or NMR tracks intermediates, enabling adjustments (e.g., quenching with aqueous acid to halt elimination) .

- Computational Modeling : DFT calculations predict activation energies for substitution vs. elimination, guiding reagent selection .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR :

- IR : Strong absorption at 650–750 cm⁻¹ (C-Cl stretch) and 500–550 cm⁻¹ (C-S stretch) .

- Mass Spectrometry : Molecular ion clusters at m/z 188/190 (Cl isotopes) and fragment ions (e.g., [CH2Cl]+ at m/z 49/51) .

Advanced: How do computational methods aid in predicting reactivity and degradation pathways?

Methodological Answer:

- Reactivity Prediction :

- Degradation Pathways :

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Toxicology : Classified as a skin/eye irritant and potential mutagen based on structural analogs (e.g., 1,2,3-trichloropropane) .

- Exposure Mitigation :

- Use fume hoods and impermeable gloves (nitrile or neoprene) .

- Neutralize spills with activated charcoal or sodium bicarbonate .

- Storage : Inert atmosphere (N2/Ar) at 4°C to prevent hydrolysis or oxidation .

Advanced: How can contradictions in published toxicity data be resolved?

Methodological Answer:

Discrepancies often stem from:

- Test Systems : Compare in vitro (e.g., Ames test) vs. in vivo (rodent) results to assess metabolic activation .

- Impurity Analysis : GC-MS quantifies trace contaminants (e.g., β-chloroethyl sulfoxide) that skew toxicity profiles .

- Dose-Response Modeling : Benchmark LD50 values against structurally similar chlorinated thioethers (e.g., mustard gas analogs) .

Basic: What are the compound’s key physicochemical properties relevant to experimental design?

Methodological Answer:

- Solubility : Low in water (<1 g/L), miscible with DMSO or THF .

- Boiling Point : ~180–190°C (extrapolated from chloropropane analogs) .

- LogP : Estimated at 2.1–2.5 (hydrophobic; impacts partitioning in biphasic reactions) .

Advanced: How can cross-coupling reactions be leveraged to functionalize this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。